2-Furoyl isothiocyanate
Overview
Description
2-Furoyl isothiocyanate is a chemical compound used as a building block in the synthesis of various heterocyclic systems with potential biological activities. It is derived from 2-furoyl chloride and has been utilized to create a range of compounds, including thioureas and isothiazoles, which have been studied for their antimicrobial properties and potential as enzyme inhibitors .
Synthesis Analysis
The synthesis of this compound involves the conversion of 2-furoyl chloride. This precursor has been shown to exist predominantly in the cis conformation, which is relevant to the synthesis and properties of the isothiocyanate derivative . The isothiocyanate is then used to react with various nucleophiles to produce different heterocyclic systems . Additionally, it can be reacted with primary and secondary amines to yield a series of thiourea derivatives .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively characterized using techniques such as X-ray powder diffraction, FT-IR, Raman, and NMR spectroscopy. These studies have revealed details such as crystal structures, dihedral angles, and intramolecular hydrogen bonding patterns . Electron diffraction studies of the gaseous 2-furoyl chloride have also provided insights into the conformations and structural parameters of the precursor molecule .
Chemical Reactions Analysis
This compound participates in various chemical reactions to form heterocyclic compounds. For instance, it can react with nucleophilic reagents to produce five- and six-membered heterocyclic systems . It has also been used in annulation reactions with N-(het)aroyldiazenes to generate 2-imino-1,3,4-oxadiazolines . Furthermore, reactions with diarylfurans have been explored, leading to the formation of isothiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been deduced from their molecular structures and synthesis products. The vibrational wave numbers, conformational preferences, and solvent effects on these properties have been computationally studied using DFT methods . The antimicrobial activities of the synthesized heterocyclic compounds suggest that the isothiocyanate derivatives possess significant biological relevance . Additionally, the antioxidant activity and potential as enzyme inhibitors have been evaluated, indicating the versatility of these compounds .
Scientific Research Applications
Synthesis and Antimicrobial Activities
2-Furoyl isothiocyanate has been utilized as a building block for synthesizing various heterocyclic systems with potential biological activities. These include systems like 1,2,4-triazoline, thiadiazolidine, quinazoline, benzothiazole, benzoxazole, benzimidazole, thiazolidine, and imidazolidine. Some of these synthesized compounds exhibited antimicrobial activities, highlighting its role in the development of new antimicrobial agents (Hemdan, 2010).
Structural Studies and Synthesis of Derivatives
This compound has been central to the synthesis and structural study of various derivatives, such as 1-(2-furoyl)-3-phenylthiourea derivatives. These derivatives have been characterized using various analytical techniques, demonstrating the versatility of this compound in facilitating the study of molecular structures and properties (Estévez-Hernández et al., 2015).
Application in Chemical Sensors
The use of derivatives of this compound in the development of chemical sensors, specifically for the detection of copper ions, has been explored. This involves the use of these compounds as a neutral carrier in ion-selective electrodes, demonstrating their potential in environmental and analytical chemistry (Perez et al., 2010).
Biological Activity Studies
This compound and its derivatives have been synthesized and investigated for their biological activities, such as plant growth effects. This showcases its potential in agricultural chemistry and bioactivity studies (Cheng Wei, 2000).
Pharmacological Applications
The compound has been used to create potent and selective agonists for proteinase-activated receptor 2 (PAR2), indicating its significance in medicinal chemistry and drug development (McGuire et al., 2004).
Analytical Chemistry Applications
This compound has been applied in the derivatization of complex mixtures for characterization via high-performance liquid chromatography (HPLC), underscoring its utility in analytical methodologies (Bachus & Stan, 2003).
Mechanism of Action
Target of Action
Isothiocyanates, including 2-Furoyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have attracted the attention of biologists and chemists due to their significance in synthetic chemistry, where they serve as valuable platforms for versatile transformations .
Mode of Action
Isothiocyanates are known to suppress inflammation and reduce oxidative stress in cells through their common mechanism of action . They interact with their targets, leading to a variety of changes at the molecular level .
Biochemical Pathways
Isothiocyanates can modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage .
Pharmacokinetics
The physical properties and pharmacological potentials of isothiocyanate precursors, glucosinolates such as glucoraphanin and gluconastrin, are well-characterized . These properties can influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of inflammation and reduction of oxidative stress in treated cells . For example, it has demonstrated the ability to prevent renal injury in diabetes-bearing mice by repressing ROS and malondialdehyde (MDA) levels, while enhancing the production .
Safety and Hazards
properties
IUPAC Name |
furan-2-carbonyl isothiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQPDHJLKUOZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374703 | |
Record name | 2-Furoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80440-95-5, 26172-44-1 | |
Record name | 2-Furoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furan-2-carbonyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 80440-95-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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